molecular formula C17H33N3O7 B605797 Azide-PEG5-t-butyl ester CAS No. 1415800-41-7

Azide-PEG5-t-butyl ester

Cat. No.: B605797
CAS No.: 1415800-41-7
M. Wt: 391.47
InChI Key: RGXALMUKZGZJKF-UHFFFAOYSA-N
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Description

Azide-PEG5-t-butyl ester is a polyethylene glycol derivative containing an azide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The azide group in Azide-PEG5-t-butyl ester can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making this compound a valuable tool in biochemical research. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with Alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azide-PEG5-t-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and t-butyl ester groups. The azide group is typically introduced via nucleophilic substitution reactions using azide salts such as sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide . The t-butyl ester group is often introduced through esterification reactions involving t-butyl alcohol and carboxylic acids in the presence of acid catalysts like concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification and nucleophilic substitution reactions under controlled conditions to ensure high purity and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the final product with a purity of 98% .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Azido-PEG-acid
  • Azido-PEG-NHS ester
  • Azido-PEG-succinimidyl carbonate
  • Azido-PEG-aminoacetic acid-NHS ester
  • Azido-PEG-phosphonic acid

Comparison: Azide-PEG5-t-butyl ester is unique due to its combination of an azide group and a t-butyl ester group, which allows for both Click Chemistry reactions and deprotection under acidic conditions. This dual functionality makes it highly versatile compared to other similar compounds that may only contain one reactive group .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O7/c1-17(2,3)27-16(21)4-6-22-8-10-24-12-14-26-15-13-25-11-9-23-7-5-19-20-18/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXALMUKZGZJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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